molecular formula C9H15N3O2 B13545916 Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate CAS No. 90632-28-3

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate

Cat. No.: B13545916
CAS No.: 90632-28-3
M. Wt: 197.23 g/mol
InChI Key: JHSNTIKPKSEUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is a compound with the following chemical structure:

CH3COOCH2CH2CH2CH(NH2)C(NH2)CH3\text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}(\text{NH}_2)\text{C}(\text{NH}_2)\text{CH}_3 CH3​COOCH2​CH2​CH2​CH(NH2​)C(NH2​)CH3​

It belongs to the class of pyrazole derivatives, which are versatile scaffolds in organic synthesis and medicinal chemistry. Pyrazoles serve as starting materials for more complex heterocyclic systems and find applications in the pharmaceutical field .

Preparation Methods

Synthetic Routes:: The synthesis of Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate involves the condensation of 3-amino-5-methylpyrazole with pentanoic acid (valeric acid) in the presence of a suitable coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine). The reaction proceeds through amide bond formation, resulting in the desired product.

Reaction Conditions::
  • Reactants: 3-amino-5-methylpyrazole, pentanoic acid, coupling agent, base
  • Solvent: Organic solvent (e.g., dichloromethane or ethyl acetate)
  • Temperature: Room temperature
  • Workup: Filtration, solvent evaporation, and purification (e.g., column chromatography)

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate can undergo various reactions, including:

    Acid-Catalyzed Cyclization: The compound can cyclize to form pyrazolo [1,5-a]pyrimidines in acidic media.

    Base-Catalyzed Cyclization: In basic conditions, it forms pyrazolo [3,4-b]pyrimidines.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common reagents and conditions:

  • Acidic cyclization: Use a strong acid (e.g., sulfuric acid).
  • Basic cyclization: Use a strong base (e.g., sodium hydroxide).
  • Substitution: Employ appropriate nucleophiles (e.g., alkyl halides).

Major products:

  • Pyrazolo [1,5-a]pyrimidines and pyrazolo [3,4-b]pyrimidines.

Scientific Research Applications

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate finds applications in:

    Medicinal Chemistry: It may serve as a precursor for designing bioactive compounds.

    Heterocyclic Synthesis: Researchers use it to construct more complex heterocycles.

    Pharmaceutical Industry: It could be part of drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. its structural features suggest potential interactions with biological targets, possibly affecting cellular processes.

Comparison with Similar Compounds

While Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is unique due to its specific substitution pattern, other related compounds include:

  • 3-amino-5-methylpyrazole (a precursor)
  • Pyrazolo [1,5-a]pyrimidines and pyrazolo [3,4-b]pyrimidines (formed from cyclization)

Properties

CAS No.

90632-28-3

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 5-(3-aminopyrazol-1-yl)pentanoate

InChI

InChI=1S/C9H15N3O2/c1-14-9(13)4-2-3-6-12-7-5-8(10)11-12/h5,7H,2-4,6H2,1H3,(H2,10,11)

InChI Key

JHSNTIKPKSEUHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCN1C=CC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.